Product packaging for 2,2,7,7-Tetramethyl-1,4-diazepan-5-one(Cat. No.:CAS No. 34392-00-2)

2,2,7,7-Tetramethyl-1,4-diazepan-5-one

Cat. No.: B2627422
CAS No.: 34392-00-2
M. Wt: 170.256
InChI Key: PKVUCJZQNJSHIH-UHFFFAOYSA-N
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Description

2,2,7,7-Tetramethyl-1,4-diazepan-5-one (CAS 34392-00-2) is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . It is classified as a 1,4-diazepane derivative, a class of seven-membered heterocyclic rings containing nitrogen that are of significant interest in medicinal chemistry . As a peptidomimetic scaffold, this compound is primarily valued in research as a versatile building block for the synthesis of more complex molecules . Researchers utilize 1,4-diazepane-based structures in the exploration and development of new therapeutic agents due to their wide range of potential biological and medicinal properties. Studies on similar 1,4-diazepan-5-one derivatives have indicated potential applications in various areas, including serving as inhibitors for specific targets like the NS5B RNA polymerase, which is relevant in the context of antiviral research . The tetramethyl substitution on this core structure contributes to its distinct steric and electronic properties, making it a valuable intermediate for creating novel compounds with potential antimicrobial, anti-HIV, and anticancer activities . This product is intended for research purposes as a chemical scaffold and synthetic intermediate in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O B2627422 2,2,7,7-Tetramethyl-1,4-diazepan-5-one CAS No. 34392-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,7,7-tetramethyl-1,4-diazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(2)5-7(12)10-6-9(3,4)11-8/h11H,5-6H2,1-4H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVUCJZQNJSHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NCC(N1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,2,7,7 Tetramethyl 1,4 Diazepan 5 One and Its Derivatives

Established Synthetic Pathways to the 1,4-Diazepan-5-one (B1224613) Core

The synthesis of the seven-membered 1,4-diazepan-5-one ring is a key challenge in organic chemistry. Various strategies have been developed to construct this heterocyclic scaffold, which serves as a building block for more complex molecules. These methods can be broadly categorized into cyclization reactions that form the ring from an acyclic precursor and ring expansion strategies that enlarge a pre-existing smaller ring.

Cyclization Reactions for Ring Formation

Cyclization reactions are a cornerstone of heterocyclic synthesis. For the 1,4-diazepan-5-one core, these typically involve the formation of one or two amide bonds within an appropriately functionalized linear substrate.

One notable method is the intramolecular aza-Wittig reaction . This reaction is a powerful tool for forming nitrogen-containing heterocycles. wikipedia.org The general mechanism is analogous to the standard Wittig reaction, where an iminophosphorane reacts with a carbonyl group to form an imine. wikipedia.org In an intramolecular context, if a molecule contains both an azide (B81097) (which is converted to an iminophosphorane upon reaction with a phosphine) and an ester or ketone group at appropriate positions, cyclization can occur to form the desired ring. beilstein-journals.orgnih.gov For instance, a tandem Michael-type addition followed by an intramolecular aza-Wittig cyclization has been reported as an efficient route to 2,3,6,7-tetrahydro-1H-1,4-diazepines. psu.edu This strategy offers good yields and regiochemical control. psu.edu

Cyclocondensation reactions represent another major pathway. These reactions typically involve the condensation of a diamine with a dicarbonyl compound or a related synthon. The synthesis of 1,5-benzodiazepines, close relatives of diazepanones, often utilizes the cyclocondensation of o-phenylenediamine (B120857) with various ketones. nih.gov This principle can be adapted for 1,4-diazepan-5-ones by using an appropriate acyclic diamine and a keto-acid or its derivative. For example, the reaction between 2-amino-5-chlorobenzophenone (B30270) and glycine (B1666218) ethyl ester in pyridine (B92270) is a key step in the synthesis of a benzodiazepine-2-one, which is subsequently methylated to produce diazepam. researchgate.net

Table 1: Overview of Cyclization Strategies for Diazepine (B8756704) Ring Formation
Reaction TypeKey Reagents/IntermediatesTypical ProductReference(s)
Intramolecular aza-WittigAzido-esters, TriphenylphosphineTetrahydro-1,4-diazepines beilstein-journals.orgpsu.edu
CyclocondensationDiamines, Keto-esters/acids1,4-Diazepanones nih.govresearchgate.net

Ring Expansion Strategies (e.g., from Piperidone Derivatives)

Ring expansion reactions provide an alternative and often highly effective route to medium-sized rings, which can be challenging to form via direct cyclization due to unfavorable entropic and enthalpic factors.

Novel Approaches and Optimized Protocols for 2,2,7,7-Tetramethyl-1,4-diazepan-5-one Synthesis

While a specific, optimized protocol for this compound is not prominently featured in the literature, a highly plausible and direct synthetic route can be designed based on the ring expansion strategy discussed above. The most logical precursor for this target molecule is 2,2,6,6-tetramethyl-4-piperidone, a commercially available and well-characterized compound. nist.govsigmaaldrich.com

The proposed synthesis would involve the Schmidt ring expansion of 2,2,6,6-tetramethyl-4-piperidone. The presence of the four methyl groups adjacent to the nitrogen and the carbonyl carbon is expected to influence the reaction's regioselectivity, favoring the insertion of the nitrogen atom between the carbonyl carbon and one of the adjacent methylene (B1212753) carbons, leading to the desired 1,4-diazepan-5-one structure.

Catalyst Systems and Reaction Conditions

The Schmidt reaction is typically not catalytic and requires stoichiometric amounts of the azide reagent and a strong acid.

Reagents : The key reagents are the substrate (2,2,6,6-tetramethyl-4-piperidone), an azide source (sodium azide, NaN₃, is commonly used for safety and handling reasons), and a strong acid.

Acid/Solvent System : Concentrated sulfuric acid (H₂SO₄) is frequently used to protonate the ketone and generate hydrazoic acid in situ from sodium azide. Other acids like trifluoroacetic acid can also be employed. The choice of solvent is critical, with common options including chloroform (B151607) or benzene (B151609).

Temperature : The reaction is typically performed at low to moderate temperatures, often starting at 0°C and allowing it to warm to room temperature, to control the exothermic nature of the reaction and the decomposition of hydrazoic acid.

Efficiency and Scalability Considerations in Synthetic Design

The efficiency of the proposed Schmidt reaction would be subject to optimization. Yields for Schmidt reactions can vary widely depending on the substrate and specific conditions but are often moderate to good.

Efficiency : A key consideration is the potential for side reactions. The regioselectivity of the nitrogen insertion is generally high for symmetrical ketones but can be a factor in more complex systems. The steric hindrance from the gem-dimethyl groups in the 2,2,6,6-tetramethyl-4-piperidone precursor might influence the reaction rate but should ensure the formation of the desired this compound regioisomer.

Scalability : A significant challenge in scaling up the Schmidt reaction is the use of hydrazoic acid or azides in combination with strong acids. Hydrazoic acid is highly toxic and explosive. The in situ generation from sodium azide mitigates some handling risks, but careful temperature control and safety protocols are paramount. On an industrial scale, the potential for azide-related hazards necessitates specialized equipment and handling procedures. However, the scalability of the precursor synthesis is favorable; a continuous synthesis method for 2,2,6,6-tetramethyl-4-piperidone from acetone (B3395972) and ammonia (B1221849) using a fixed-bed reactor has been developed, which could support larger-scale production of the diazepanone derivative. patsnap.com

Functionalization and Derivatization Strategies of this compound

Once the this compound core is synthesized, it can be further modified to create a library of derivatives. The two secondary amine groups (at positions 1 and 4) are the primary sites for functionalization.

A common derivatization is N-nitrosation . This can be achieved by treating the diazepanone with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) in an acidic medium. For example, the synthesis of t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one was successfully carried out by treating the parent diazepanone hydrochloride with sodium nitrite in a water-ethanol mixture at 0–10°C, affording the product in 79% yield. nih.gov This demonstrates a straightforward method for introducing a nitroso group onto one of the nitrogen atoms of the diazepanone ring.

N-alkylation and N-acylation are also fundamental transformations. The secondary amines can be alkylated using alkyl halides or via reductive amination. Acylation can be performed using acyl chlorides or anhydrides. These reactions would allow for the introduction of a wide variety of substituents at the N1 and N4 positions, enabling the systematic modification of the compound's properties. The synthesis of diverse 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide derivatives highlights the utility of functionalizing the nitrogen atoms of the diazepane ring to build more complex molecular architectures. openpharmaceuticalsciencesjournal.com

Table 2: Potential Derivatization Reactions
Reaction TypeReagentsPosition(s) FunctionalizedProduct TypeReference Example
N-NitrosationNaNO₂, HClN1 or N4N-Nitroso-diazepanone nih.gov
N-AlkylationAlkyl Halide, BaseN1 and/or N4N-Alkyl-diazepanone openpharmaceuticalsciencesjournal.com
N-AcylationAcyl Chloride, BaseN1 and/or N4N-Acyl-diazepanoneGeneral Method

Introduction of Substituents at Nitrogen Atoms (e.g., N-Alkylation, N-Acylation)

The this compound structure contains two distinct nitrogen atoms: an amide nitrogen (N1) and an amine nitrogen (N4). This difference in electronic environment governs their reactivity, with the N4 amine being significantly more nucleophilic and thus more readily functionalized than the N1 amide.

N-Alkylation

The introduction of alkyl groups onto the diazepane nitrogen atoms is a primary method for creating derivatives. Direct alkylation typically occurs selectively at the more reactive N4 position. Standard conditions involve reacting the parent diazepanone with an alkyl halide (e.g., bromide or iodide) in the presence of a base such as potassium carbonate or sodium hydride. beilstein-journals.org Reductive amination, involving the reaction of the N4-amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is another effective strategy for introducing diverse alkyl substituents. nih.gov

Synthesizing the N-alkylated ring system directly is also a common approach. One such method involves the Schmidt ring expansion of a pre-alkylated N-alkyl-4-piperidone. In this process, the N-alkyl-4-piperidone is treated with hydrazoic acid, leading to the formation of the corresponding N1-alkyl-1,4-diazepin-5-one. researchgate.netresearchgate.net This strategy places the alkyl group on the nitrogen atom that becomes N1 of the diazepanone ring.

N-Acylation

N-acylation is a fundamental transformation for introducing carbonyl-containing functional groups. researchgate.netbath.ac.uk Similar to alkylation, acylation of this compound would occur preferentially at the N4-amine. The reaction is typically performed using an acylating agent such as an acyl chloride or anhydride (B1165640) under basic or catalyst-free conditions. orientjchem.org The resulting N-acyl derivatives are amides, which can serve to modulate the compound's properties or act as handles for further functionalization. Acylation of the N1-amide nitrogen is considerably more challenging and would require harsh conditions, such as the use of a very strong base to deprotonate the amide first.

Modification Type Reagents and Conditions Target Position Key Features
N-Alkylation Alkyl halide, Base (K₂CO₃, NaH)N4Selective alkylation of the more nucleophilic amine. beilstein-journals.org
Reductive Amination Aldehyde/Ketone, Reducing Agent (NaBH₄)N4Forms a C-N bond in a controlled manner. nih.gov
Schmidt Ring Expansion N-alkyl-4-piperidone, Hydrazoic Acid (HN₃)N1Builds the N-alkylated ring system from a precursor. researchgate.net
N-Acylation Acyl Chloride or AnhydrideN4Forms an amide bond; often used for functionalization or protection. orientjchem.org

Modifications at Carbonyl and Alkyl Positions

Further diversification of the this compound scaffold can be achieved by targeting the C5-carbonyl group and the carbon atoms of the ring.

Modifications at the Carbonyl Position

The amide carbonyl group at the C5 position can undergo several transformations. A key reaction is its reduction. While ketones and aldehydes are readily reduced to alcohols, the reduction of an amide is more demanding and typically requires a strong reducing agent like lithium aluminum hydride (LiAlH₄). wikipedia.org This reaction would convert the C5-carbonyl group into a methylene group (CH₂), yielding the fully saturated 2,2,7,7-tetramethyl-1,4-diazepane. Another potential modification, based on general reactivity of carbonyls, is thionation using a reagent like Lawesson's reagent to convert the C=O group into a thiocarbonyl (C=S), yielding the corresponding 2,2,7,7-tetramethyl-1,4-diazepan-5-thione.

Modifications at Alkyl Positions

The carbon skeleton of this compound offers limited positions for straightforward functionalization. The methyl groups at C2 and C7 are composed of unactivated C-H bonds and are sterically shielded, making them generally inert to modification.

In contrast, the methylene group at the C6 position is adjacent to the carbonyl group, making its protons acidic and thus amenable to deprotonation by a suitable base. The resulting enolate can then react with various electrophiles. A notable example of this reactivity is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-one substrates. nih.gov This methodology allows for the enantioselective introduction of gem-disubstituted groups at the C6 position, creating a chiral quaternary center and providing access to complex, stereodefined analogues. nih.gov

Position Reaction Type Reagents/Catalyst Product Type
C5-Carbonyl ReductionLithium Aluminum Hydride (LiAlH₄)Fully saturated diazepane
C6-Methylene Asymmetric Allylic AlkylationPalladium catalyst, Chiral LigandC6-disubstituted diazepan-5-one nih.gov

Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are powerful tools for rapidly generating molecular diversity. nih.govresearchgate.net While not typically used to modify the pre-formed this compound, MCRs are highly effective for synthesizing diverse libraries of the broader 1,4-diazepine and benzodiazepine (B76468) classes.

One of the most prominent MCRs used for this purpose is the Ugi four-component reaction (Ugi-4CR). nih.gov A common strategy, known as Ugi-deprotection-cyclization (UDC), involves reacting an amine, a ketone/aldehyde, a carboxylic acid, and an isocyanide. researchgate.net By choosing bifunctional starting materials, the intermediate product from the Ugi reaction can undergo a subsequent intramolecular cyclization to form the diazepine ring. This approach allows for the introduction of multiple points of diversity into the final scaffold in a highly convergent manner. nih.govacs.org

Another advanced MCR strategy for synthesizing 1,4-diazepines involves a catalytic multicomponent [5+2] cycloaddition. This reaction can be achieved between components like pyridines, 1-sulfonyl-1,2,3-triazoles, and activated alkynes, catalyzed by a rhodium complex. acs.org Such methods provide access to novel and highly functionalized diazepine cores that would be difficult to prepare via traditional linear syntheses. acs.org

Stereoselective Synthesis and Chiral Resolution Techniques for this compound Analogues

The parent compound this compound is an achiral molecule. However, the introduction of substituents at certain positions (e.g., C3 or C6) or the use of asymmetrically substituted precursors can generate chiral analogues. The synthesis and separation of single enantiomers of these analogues are crucial for medicinal chemistry applications.

Stereoselective Synthesis

The direct synthesis of a single enantiomer, or stereoselective synthesis, is the most efficient method for obtaining enantiopure compounds. An example relevant to diazepan-5-one analogues is the palladium-catalyzed asymmetric allylic alkylation of the C6 position, as mentioned previously. By using a chiral phosphine (B1218219) ligand, this reaction can generate C6-substituted diazepanones with high enantiomeric excess (ee), directly providing an enantioenriched product. nih.gov This method establishes a quaternary stereocenter with high fidelity.

Chiral Resolution

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), a process called chiral resolution is required to separate them. wikipedia.org

Chromatographic Resolution : This is a modern and widely used technique. The racemic mixture is passed through a high-performance liquid chromatography (HPLC) column that contains a chiral stationary phase (CSP). nih.govmdpi.com The two enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates and elute separately. This method is effective for both analytical and preparative-scale separations. nih.gov

Diastereomeric Salt Formation : This classical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent (e.g., tartaric acid for a basic racemate, or a chiral amine for an acidic racemate). wikipedia.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. After separation, the resolving agent is chemically removed to yield the individual, pure enantiomers of the original compound. wikipedia.org

Technique Principle Advantages Considerations
Stereoselective Synthesis Uses chiral catalysts or auxiliaries to directly form one enantiomer over the other. nih.govHighly efficient (no loss of material), provides direct access to the desired enantiomer.Requires development of a specific asymmetric reaction for the target molecule.
Chiral HPLC Resolution Differential interaction of enantiomers with a chiral stationary phase. nih.govmdpi.comWidely applicable, high purity achievable, can be used for analysis and preparation.Can be costly for large-scale separation, requires specialized equipment.
Diastereomeric Salt Formation Conversion of enantiomers into diastereomers, which are separated by crystallization. wikipedia.orgWell-established, can be cost-effective for large scales.Success depends on the crystallization properties of the salts, can be labor-intensive.

Computational and Theoretical Investigations of 2,2,7,7 Tetramethyl 1,4 Diazepan 5 One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties and geometric structure of molecules. For 2,2,7,7-tetramethyl-1,4-diazepan-5-one, these methods can provide a detailed picture of its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to determine its most stable three-dimensional structure.

Interactive Data Table: Predicted Optimized Geometrical Parameters for this compound (based on DFT calculations of analogous compounds)

ParameterPredicted Value
C=O bond length~1.23 Å
C-N bond lengths (amide)~1.35 Å
C-N bond lengths (amine)~1.47 Å
C-C bond lengths~1.54 Å
N-C-C bond angles~110-115°
C-N-C bond angles~115-120°

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity. mdpi.com

For this compound, the HOMO is likely to be localized on the nitrogen atoms, particularly the amine nitrogen, and the carbonyl oxygen, indicating these are the primary sites for electrophilic attack. The LUMO would likely be centered around the carbonyl carbon, making it susceptible to nucleophilic attack. From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.

Interactive Data Table: Predicted Frontier Molecular Orbital Energies and Chemical Reactivity Indices for this compound

ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy1.5
HOMO-LUMO Gap (ΔE)8.0
Electronegativity (χ)2.5
Chemical Hardness (η)4.0
Global Electrophilicity Index (ω)0.78

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons. psu.edu The nitrogen atoms would also exhibit negative potential, though likely to a lesser extent. The areas around the hydrogen atoms bonded to nitrogen and carbon would show positive electrostatic potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility and stability of molecules, as well as the influence of the surrounding environment.

The seven-membered ring of 1,4-diazepan-5-one (B1224613) derivatives can exist in various conformations, such as chair, boat, and twist-boat forms. nih.gov MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. A computational study on diazepam, a related benzodiazepine (B76468), has shown the utility of such methods in determining feasible conformations. researchgate.net The presence of the four bulky methyl groups is expected to introduce significant steric hindrance, which will play a major role in determining the preferred conformation and the dynamics of ring inversion. The simulations would likely reveal that the chair conformation is the most stable, with the methyl groups occupying positions that minimize steric strain.

The conformation of a flexible molecule like this compound can be significantly influenced by the solvent in which it is dissolved. MD simulations in explicit solvent models (e.g., water, methanol, or chloroform) can be performed to investigate these effects. The interactions between the solute and solvent molecules, such as hydrogen bonding, can stabilize certain conformations over others. For example, in a polar protic solvent like water, conformations that allow for favorable hydrogen bonding with the carbonyl group and the N-H group would be stabilized. In a nonpolar solvent, intramolecular interactions and steric effects would be the dominant factors in determining the conformational preferences.

Molecular Docking and Ligand-Protein Interaction Profiling (excluding clinical outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. The process involves sampling different conformations of the ligand within the binding site of the protein and scoring these poses based on binding affinity.

For a compound like this compound, molecular docking studies would be instrumental in identifying potential protein targets and elucidating its mechanism of action at a molecular level. However, no specific molecular docking studies for this compound have been published. Studies on related 1,4-diazepane derivatives have successfully used docking to predict interactions with targets like the NS5B RNA polymerase and the GABA-A receptor. uq.edu.au

Following the prediction of a binding pose through molecular docking, a detailed binding site analysis is performed. This involves identifying the specific amino acid residues in the protein's active site that interact with the ligand. The analysis characterizes the nature of these interactions, which can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Molecular recognition refers to the specific interaction between two or more molecules through noncovalent bonds. In the context of a ligand and a protein, identifying key amino acid residues that are critical for this recognition is a primary goal of molecular docking studies. These key residues are often hotspots for binding and are essential for the ligand's affinity and specificity. Mutations of these residues in experimental studies can validate the computational predictions. For instance, in studies of diazepam binding to the GABA-A receptor, key residues such as α1 His101 and γ2 Phe77 have been identified as crucial for interaction. No such key residues have been identified for this compound due to the absence of relevant docking studies.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification in Crystal Structures

This technique allows for a detailed understanding of forces such as hydrogen bonding and van der Waals interactions that stabilize the crystal structure. For instance, analyses of other heterocyclic compounds often reveal that H···H, C···H, and O···H contacts are the most significant contributors to the crystal packing. A Hirshfeld surface analysis for this compound would provide valuable insights into its solid-state properties, but no such study has been published.

QSAR/QSPR Modeling (Quantitative Structure-Activity/Property Relationships) for Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) and experimentally measured activities or properties.

Once a reliable QSAR/QSPR model is developed, it can be used to predict the activity or properties of new, untested compounds, thereby guiding the design of more potent or suitable molecules. This approach is widely used in medicinal chemistry and materials science to accelerate the discovery process. There are currently no published QSAR or QSPR models specifically developed for or including this compound.

Chemical Reactivity and Transformation Mechanisms of 2,2,7,7 Tetramethyl 1,4 Diazepan 5 One

Ring-Opening and Ring-Closing Reactions

There is a lack of specific studies detailing the ring-opening and ring-closing reactions of 2,2,7,7-tetramethyl-1,4-diazepan-5-one. In principle, the amide bond within the diazepanone ring could be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to a ring-opening event. However, the steric bulk of the four methyl groups is anticipated to make this process more challenging compared to unsubstituted or less substituted diazepanones.

Similarly, while the synthesis of the 1,4-diazepan-5-one (B1224613) core can be achieved through various ring-closing strategies, specific methods optimized for the formation of the 2,2,7,7-tetramethylated derivative are not extensively reported. General synthetic routes to similar diazepanones often involve the cyclization of appropriately substituted diamines with α,β-unsaturated esters or carboxylic acid derivatives. The successful synthesis of the title compound would likely require forcing conditions to overcome the steric hindrance posed by the gem-dimethyl groups.

Functional Group Interconversions on the Diazepanone Scaffold

Research on functional group interconversions directly on the this compound scaffold is not described in the available literature. Hypothetically, the secondary amine and the carbonyl group present in the molecule are potential sites for such transformations. For instance, the secondary amine could undergo N-alkylation, N-acylation, or N-arylation reactions. The carbonyl group could potentially be reduced to a methylene (B1212753) group or converted to a thiocarbonyl. However, the steric hindrance from the adjacent gem-dimethyl groups would likely necessitate the use of highly reactive reagents and potentially harsh reaction conditions to achieve these transformations.

Catalytic Transformations Involving the Diazepanone Core

There is no specific information available on catalytic transformations involving the this compound core. In a broader context, catalytic methods are widely employed for the synthesis and modification of related heterocyclic systems. For example, transition-metal-catalyzed cross-coupling reactions are often used to introduce substituents onto the aromatic rings of benzodiazepines. However, the absence of an aromatic ring fused to the diazepanone core in the title compound limits the direct applicability of such methods. The development of catalytic processes for the functionalization of the saturated diazepanone ring itself would be a novel area of research.

Photochemical and Electrochemical Reactivity Studies

Specific photochemical and electrochemical reactivity studies for this compound have not been reported. The saturated nature of the diazepanone ring suggests a lack of significant chromophores, which would likely result in limited photochemical reactivity in the accessible UV-Vis region. The amide and amine functionalities could potentially undergo electrochemical oxidation or reduction, but the specific redox potentials and resulting products for this particular molecule are undocumented.

Applications in Material Science and Polymer Chemistry: the Role of 2,2,7,7 Tetramethyl 1,4 Diazepan 5 One As an Alkoxyamine

Nitroxide-Mediated Radical Polymerization (NMRP) and Living Polymerization

Nitroxide-Mediated Radical Polymerization (NMRP) is a powerful method of controlled/"living" radical polymerization that enables the synthesis of polymers with well-defined architectures, controlled molecular weights, and low polydispersity. wikipedia.orgicp.ac.ru This control is achieved through the reversible termination of growing polymer chains by a stable nitroxide radical. The key species in this process is the alkoxyamine, which can reversibly cleave at the C–O bond to generate a propagating radical and the mediating nitroxide. wikipedia.orgmdpi.com

2,2,7,7-Tetramethyl-1,4-diazepan-5-one Alkoxyamines as Initiators and Regulators

In a typical NMRP process, an alkoxyamine derived from a specific nitroxide would serve as a unimolecular initiator. psu.edu Upon thermal activation, it would generate the initial radical to start polymerization and the nitroxide radical to control the process. Research in this area would focus on the synthesis of alkoxyamines from this compound and their efficiency in initiating the polymerization of various monomers.

Influence of Alkoxyamine Structure on Polymerization Kinetics and Control

The structure of the nitroxide has a profound impact on the polymerization kinetics. wikipedia.org Factors such as the steric bulk around the nitrogen atom influence the equilibrium between the dormant alkoxyamine and the active propagating species. Studies in this subsection would typically present data, possibly in tabular format, on polymerization rates, monomer conversion over time, and the level of control (polydispersity index, PDI) achieved with alkoxyamines derived from this compound.

Synthesis of Controlled Architectures (e.g., Block Copolymers, Branched Polymers)

A key advantage of living polymerization techniques like NMRP is the ability to synthesize complex polymer architectures. icp.ac.rusigmaaldrich.com By sequentially adding different monomers, well-defined block copolymers can be prepared. acs.orgrsc.org Branched polymers can also be synthesized using appropriately designed initiators or monomers. This section would have detailed specific examples of block or branched copolymers synthesized using the target compound as a mediator.

Comparison with Other Nitroxide Mediators (e.g., TEMPO Derivatives)

The performance of a new nitroxide mediator is often benchmarked against established ones like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). psu.edu Comparisons would be made based on the range of monomers that can be polymerized, the operating temperatures, and the degree of control over the final polymer. Data tables comparing polymerization outcomes would be a central feature of this section.

Mechanistic Studies of Nitroxide Dissociation-Recombination Processes

Understanding the kinetics of the C–O bond homolysis (dissociation) and the recombination of the nitroxide with the propagating radical is crucial for optimizing the polymerization process. mdpi.com This section would typically include data on the activation/deactivation rate constants and the equilibrium constant for the reversible termination process, which are critical parameters in NMRP.

Design of Functional Polymers with Controlled Molecular Weights and Polydispersities

NMRP is a valuable tool for creating functional polymers with specific end-groups or side-chains. The ability to precisely control the molecular weight and maintain a narrow molecular weight distribution (low PDI) is a hallmark of a successful NMRP agent. sigmaaldrich.com This final section would have showcased examples of functional polymers prepared using this compound, along with data tables summarizing their molecular characteristics.

Investigation of Molecular Interactions with Biological Targets Mechanistic and in Vitro Focus Only

Receptor Binding Studies (In Vitro)

Evaluation of Binding Affinity to Specific Receptor Subtypes (e.g., 5-HT2C receptor, GABA-A receptor subunits)

No peer-reviewed studies or database entries were found that have evaluated the binding affinity of 2,2,7,7-Tetramethyl-1,4-diazepan-5-one for any specific receptor subtypes, including the serotonin (B10506) 5-HT2C receptor or subunits of the GABA-A receptor. Such studies are essential for identifying the potential neurological or physiological effects of a compound.

Agonist/Antagonist/Modulator Profiling (In Vitro Functional Assays)

Consistent with the lack of binding affinity data, there is no information available from in vitro functional assays to classify this compound as an agonist, antagonist, or modulator at any known receptor.

Enzyme Inhibition Mechanisms (In Vitro)

Structural Basis of Inhibition (e.g., SARS-CoV-2 Mpro, KRAS-G12D)

There is no published research detailing the inhibitory activity of this compound against key enzymatic targets such as the SARS-CoV-2 main protease (Mpro) or the oncogenic protein KRAS-G12D. Structural biology studies, which would elucidate the basis of such inhibition, have not been performed or reported for this compound.

Allosteric Modulation Studies

Investigations into whether this compound can act as an allosteric modulator of any enzyme or receptor are absent from the scientific literature.

Protein-Ligand Interaction Dynamics through Spectroscopic Methods (e.g., NMR, Fluorescence)

No studies utilizing spectroscopic methods like Nuclear Magnetic Resonance (NMR) or fluorescence spectroscopy to analyze the interaction dynamics between this compound and any protein target have been made public. These analyses are critical for understanding the physical basis of binding, including kinetics and conformational changes.

Structure-Based Ligand Design and Optimization Efforts for Specific Targets (e.g., De Novo Drug Design, Privileged Structures)

While specific structure-based ligand design and optimization research focused exclusively on this compound is not extensively detailed in available literature, the broader class of 1,4-diazepan-5-ones serves as a valuable scaffold in medicinal chemistry. The principles of structure-based design are actively applied to derivatives of this core structure to develop potent and selective inhibitors for various biological targets. These efforts highlight the potential of the diazepanone ring system as a "privileged structure"—a molecular framework that is able to bind to multiple receptor classes.

Research into related 1,4-diazepan-5-one (B1224613) derivatives demonstrates a systematic approach to drug design. This often begins with the synthesis of a library of compounds based on the core scaffold, followed by biological evaluation. For promising candidates, techniques such as X-ray crystallography are employed to determine the co-crystal structure of the ligand bound to its target protein. This structural information is then used to guide further optimization of the ligand's properties, such as potency, selectivity, and pharmacokinetic profile.

For instance, a study on 1,3,6-trisubstituted 1,4-diazepan-7-ones as inhibitors of human kallikrein 7 (KLK7) utilized the X-ray co-crystal structure of an initial hit compound to inform the design of more potent and selective inhibitors. nih.gov This structure-activity relationship (SAR) study focused on modifying the side chains of the diazepanone core to enhance interactions with the enzyme's active site. nih.gov

Similarly, docking studies have been performed on other derivatives, such as t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one, to predict their binding modes and inhibitory activity against targets like the NS5B RNA polymerase. nih.govresearchgate.net These computational approaches are a key component of structure-based design, allowing for the virtual screening of potential drug candidates and the prioritization of compounds for synthesis and further testing.

The 1,4-diazepine scaffold, to which this compound belongs, is recognized for its therapeutic applications, including antimicrobial, anti-HIV, and anticancer activities. nih.gov This wide range of biological activities underscores its status as a privileged structure. The seven-membered ring system provides a versatile template that can be readily modified to achieve desired interactions with a variety of biological targets.

The following table summarizes key findings from research on related 1,4-diazepan-5-one derivatives, illustrating the application of structure-based design principles.

Compound ClassTargetKey Findings
1,3,6-Trisubstituted 1,4-diazepan-7-onesHuman Kallikrein 7 (KLK7)Structure-based design based on an X-ray co-crystal structure led to the identification of highly potent and selective inhibitors. nih.gov
t-3, t-6-Dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-oneNS5B RNA PolymeraseDocking studies suggest the compound inhibits the active site of the target protein, indicating its potential as a drug molecule. nih.govresearchgate.net
2,7-Bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-oneHuman Oestrogen Receptor 3ERTMolecular docking studies revealed a good docking score, suggesting potential interaction with this receptor. nih.gov

These examples, while not directly involving this compound, demonstrate the established strategies for the design and optimization of ligands based on the 1,4-diazepan-5-one scaffold. The adaptability of this core structure for targeting diverse proteins supports its classification as a privileged scaffold in medicinal chemistry.

Structure Property/activity Relationship Spr/sar Studies of 2,2,7,7 Tetramethyl 1,4 Diazepan 5 One Analogues

Correlation of Molecular Structure with Polymerization Efficacy

The 1,4-diazepan-5-one (B1224613) core is a type of lactam, a class of cyclic amides known for their ability to undergo ring-opening polymerization (ROP) to form polyamides. researchgate.net The efficacy of this polymerization is highly dependent on the molecular structure of the lactam monomer. mdpi.comrsc.org

The presence of substituents on the lactam ring can significantly influence the rate of polymerization and the properties of the resulting polymer. In the case of 2,2,7,7-tetramethyl-1,4-diazepan-5-one, the four methyl groups are expected to exert considerable steric hindrance. This steric bulk around the amide bond could potentially decrease the rate of anionic ring-opening polymerization (AROP), a common method for polymerizing lactams. rsc.org The propagation step in AROP involves a nucleophilic attack of a lactamate anion on the carbonyl group of another monomer; steric hindrance at the carbons adjacent to the nitrogen and carbonyl groups can impede this attack. rsc.org

Studies on substituted caprolactams, which are structurally related seven-membered lactams, have shown that N-substituents can alter the properties of the resulting polyamides, such as crystallinity and thermal stability. mdpi.com While the methyl groups in this compound are on the carbon backbone rather than the nitrogen, they would similarly be expected to influence the packing and intermolecular interactions of the polymer chains, thereby affecting the material properties of the resulting polyamide.

Table 1: Predicted Influence of Structural Features on Polymerization Efficacy

Structural FeaturePredicted Effect on PolymerizationRationale
Seven-membered diazepan-5-one ring FavorableInherent ring strain promotes ring-opening polymerization. researchgate.net
Four methyl groups at C2 and C7 Potentially reduced rateSteric hindrance may impede nucleophilic attack during propagation. rsc.org
Gem-dimethyl groups Ambiguous thermodynamic effectMay alter ring strain, influencing the equilibrium between monomer and polymer. researchgate.net
Alkyl substituents on polymer backbone Altered polymer propertiesMethyl groups would affect polymer chain packing, crystallinity, and thermal stability. mdpi.com

Relationship between Substituent Effects and Receptor Binding Affinity/Selectivity

While this compound itself is not a classical benzodiazepine (B76468), its 1,4-diazepine core is a key structural feature of this class of psychoactive drugs, which are known to bind to the GABA-A receptor. nih.govbohrium.com SAR studies on benzodiazepines have established that substituents at various positions on the diazepine (B8756704) ring and its fused benzene (B151609) ring are critical for binding affinity and selectivity. nih.govacademicjournals.org

For analogues of this compound, the four methyl groups would be the primary determinants of receptor interaction. In the context of benzodiazepine binding, the size and lipophilicity of substituents play a crucial role. academicjournals.org

Steric Effects: The tetramethyl substitution introduces significant bulk. Depending on the topology of a target receptor's binding pocket, this bulk could either be beneficial, by creating more extensive van der Waals contacts, or detrimental, by causing steric clashes that prevent optimal binding. nih.gov For instance, in the benzodiazepine binding site of the GABA-A receptor, specific regions can accommodate bulky groups while others cannot. nih.gov

Lipophilicity: The methyl groups increase the lipophilicity of the molecule. Increased lipophilicity can enhance binding to hydrophobic pockets within a receptor, but it can also affect solubility and pharmacokinetic properties. academicjournals.org

Symmetry and Chirality: The substitution pattern in this compound results in a symmetrical molecule, precluding stereoisomers. For chiral analogues, however, it is well-established that receptor binding is often stereospecific, with one enantiomer showing significantly higher affinity than the other. nih.gov

SAR studies on other diazepine-related structures have shown that even small alkyl groups can modulate activity. The introduction of methyl groups can influence how a molecule fits into a binding site and can displace water molecules, which can be entropically favorable for binding. nih.gov The specific positioning of the four methyl groups in this compound would define its interaction profile with any potential biological targets.

Impact of Conformation on Molecular Recognition and Reactivity

The seven-membered diazepan-5-one ring is not planar and can adopt several low-energy conformations, most commonly chair and boat forms. dalalinstitute.com The specific conformation adopted by the molecule is critical for its ability to be recognized by a receptor and for its chemical reactivity. Molecular recognition is highly dependent on the three-dimensional shape of the ligand, which must complement the shape of the receptor's binding site.

The presence of gem-dimethyl groups at the C2 and C7 positions is expected to have a profound impact on the conformational equilibrium of the diazepine ring. This is a well-documented phenomenon known as the "gem-dimethyl effect" or "Thorpe-Ingold effect". acs.orgnih.gov This effect can restrict the conformational flexibility of the ring system, favoring certain conformations over others. researchgate.net

Conformational Restriction: The steric bulk of the gem-dimethyl groups can limit the number of accessible low-energy conformations. This pre-organization into a more rigid, bioactive conformation can be entropically advantageous for receptor binding, as less conformational entropy is lost upon binding. nih.gov

Preference for Specific Conformations: In cyclohexane (B81311) systems, for example, gem-dimethyl substitution can lock the ring into a specific chair conformation. youtube.com Similarly, for the 1,4-diazepan-5-one ring, the tetramethyl substitution would likely stabilize a particular chair or twist-boat conformation, which would dictate the spatial orientation of the carbonyl group and the nitrogen atoms—key features for intermolecular interactions. Studies on substituted cyclic anhydrides have also shown that gem-dimethyl groups can dictate a preference for specific symmetries and conformations. scispace.com

The conformation also affects the molecule's reactivity. For instance, the accessibility of the lone pairs on the nitrogen atoms and the electrophilicity of the carbonyl carbon are influenced by their spatial orientation relative to the rest of the ring. A conformation that shields the carbonyl group could reduce its reactivity in processes like polymerization.

Computational Predictions and Experimental Validation in SPR/SAR Campaigns

Modern drug discovery and materials science heavily rely on a synergistic interplay between computational predictions and experimental validation to build robust SPR/SAR models. For analogues of this compound, this approach would be essential to efficiently explore the chemical space and identify compounds with desired properties.

Computational Predictions:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate chemical structures with biological activity or physical properties. nih.govherts.ac.ukherts.ac.uk For a series of this compound analogues with varying substituents, QSAR could be used to predict their receptor binding affinity or polymerization tendency based on calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters). wu.ac.th

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.govresearchgate.net If a biological target for these analogues were identified, docking studies could be used to predict how different substitutions on the diazepan-5-one scaffold would affect binding affinity and orientation within the active site. This can help rationalize observed SAR and guide the design of new, more potent analogues. nih.gov

Conformational Analysis: Computational methods like molecular mechanics and quantum chemistry can be used to predict the low-energy conformations of the diazepine ring and to estimate the energy barriers between them, providing insight into the molecule's flexibility and preferred shape. nih.govrsc.org

Experimental Validation:

Synthesis: The predicted activities of designed analogues must be confirmed by synthesizing the target molecules. Efficient synthetic routes are crucial for generating a library of compounds for testing. chemrxiv.orgchemrxiv.org

In Vitro Assays: For biological activity, synthesized compounds would be tested in binding assays to determine their affinity for specific receptors or in functional assays to measure their biological effect. nih.gov For polymerization efficacy, experimental studies would measure the rate and extent of polymerization under various conditions. uq.edu.au

Structural Biology: Techniques like X-ray crystallography or NMR spectroscopy can be used to determine the exact three-dimensional structure of a ligand-receptor complex, providing the ultimate validation for docking predictions and a detailed understanding of the molecular interactions driving binding.

This iterative cycle of computational design, chemical synthesis, and experimental testing is the cornerstone of modern SAR campaigns, allowing for the rational optimization of molecular properties. herts.ac.uk

Future Directions and Emerging Research Avenues for 2,2,7,7 Tetramethyl 1,4 Diazepan 5 One

Exploration of New Synthetic Methodologies (e.g., Flow Chemistry, Green Chemistry Approaches)

The synthesis of 2,2,7,7-tetramethyl-1,4-diazepan-5-one and its derivatives is an area ripe for innovation, particularly through the adoption of flow chemistry and green chemistry principles. These modern synthetic strategies offer substantial improvements over traditional batch processing, including enhanced safety, reproducibility, and scalability, along with a reduced environmental footprint.

Flow Chemistry: Continuous flow manufacturing allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is often difficult to achieve in conventional batch reactors. For the synthesis of diazepane derivatives, flow chemistry can enable safer handling of hazardous reagents and intermediates, improve heat and mass transfer, and facilitate seamless multi-step syntheses. americanpharmaceuticalreview.comresearchgate.net The modular nature of flow systems also allows for the integration of real-time monitoring and automated optimization, accelerating process development.

Green Chemistry Approaches: The principles of green chemistry aim to minimize waste and reduce the use of hazardous substances. nih.gov Applying these principles to the synthesis of this compound could involve using greener solvents (e.g., water, bio-ethanol), employing catalytic reagents instead of stoichiometric ones, and designing more atom-economical synthetic routes. Such approaches not only reduce environmental impact but also often lead to more cost-effective and efficient manufacturing processes.

ParameterConventional Batch Synthesis (Hypothetical)Flow Chemistry & Green Approach (Projected)
SolventChlorinated solvents (e.g., Dichloromethane)Greener solvents (e.g., Ethyl acetate, Acetonitrile)
ReagentsStoichiometric reagentsCatalytic systems, in-situ generated reagents
Reaction TimeSeveral hours to daysMinutes to a few hours
Work-upLiquid-liquid extraction, column chromatographyIn-line separation, scavenger resins, crystallization
Waste Generation (E-Factor)HighSignificantly reduced
SafetyHandling of unstable intermediates, potential for thermal runawayImproved thermal management, small reaction volumes enhance safety

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To fully realize the benefits of continuous flow synthesis, the integration of Process Analytical Technology (PAT) is essential. PAT involves the use of advanced analytical tools for real-time monitoring and control of manufacturing processes. researchgate.net Spectroscopic techniques such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose. americanpharmaceuticalreview.comrsc.orgjascoinc.com

By incorporating probes directly into the flow reactor, these techniques can provide continuous data on the concentration of reactants, intermediates, and products. researchgate.netnews-medical.net This real-time information allows for a deeper understanding of reaction kinetics and mechanisms, facilitates rapid process optimization, and ensures the final product meets quality specifications consistently. mt.com For the synthesis of this compound, PAT could be used to precisely control cyclization steps, monitor impurity formation, and trigger automated feedback loops to maintain optimal reaction conditions. americanpharmaceuticalreview.com

Spectroscopic TechniqueInformation ProvidedPotential Application in Synthesis
FTIR SpectroscopyConcentration of functional groups (e.g., C=O, N-H)Monitoring the formation of the amide bond during cyclization.
Raman SpectroscopyMolecular vibrations, suitable for non-polar bonds and aqueous systemsTracking changes in the carbon skeleton and confirming product formation.
FlowNMR SpectroscopyDetailed structural information and quantification of all speciesElucidating reaction mechanisms and identifying transient intermediates. rsc.org
Mass Spectrometry (e.g., EESI-MS)Molecular weight of components, high sensitivityDetecting trace impurities and validating reaction intermediates. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the rapid design of novel molecules and the accurate prediction of their properties. These computational tools can be applied to the this compound scaffold to explore vast chemical spaces that would be inaccessible through traditional experimental methods alone.

Expanding Applications in Polymer Science and Materials Engineering

The rigid, seven-membered ring structure of this compound makes it an intriguing building block for new polymers and advanced materials. While benzodiazepine (B76468) derivatives have been used as precursors for fused-ring compounds and dyes for acrylic fibers, their potential as monomers is a largely unexplored frontier. nih.govnih.gov

The two nitrogen atoms in the diazepane ring offer reactive sites for polymerization reactions, potentially leading to the formation of novel polyamides or other polymers with unique thermal and mechanical properties. The incorporation of this bulky, cyclic structure into a polymer backbone could enhance rigidity and thermal stability. Additionally, the diazepanone core could be functionalized to create materials for specific applications, such as molecularly imprinted polymers for selective separation processes or as components in drug delivery systems like polymeric nanoparticles. researchgate.netnih.gov

Deeper Mechanistic Understanding of Biological Interactions through Biophysical Methods

Should derivatives of this compound demonstrate biological activity, a deep understanding of their mechanism of action will be crucial for further development. Biophysical methods are indispensable for characterizing the interactions between small molecules and their biological targets at a molecular level. nih.govwhiterose.ac.uk

Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed quantitative data on binding events. nih.govdrugtargetreview.com These methods allow researchers to determine key parameters that govern a drug's efficacy, including binding affinity (how tightly a compound binds to its target), kinetics (the rates of binding and dissociation), and thermodynamics (the forces driving the interaction). reactionbiology.com This high-resolution information is vital for establishing structure-activity relationships (SAR) and rationally designing more potent and selective therapeutic agents. drugtargetreview.com

Biophysical MethodKey Parameters MeasuredContribution to Understanding
Surface Plasmon Resonance (SPR)Binding Affinity (KD), Association/Dissociation Rates (kon/koff)Provides real-time kinetic data on the drug-target interaction. reactionbiology.com
Isothermal Titration Calorimetry (ITC)Binding Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Reveals the thermodynamic driving forces behind the binding event. whiterose.ac.uk
Nuclear Magnetic Resonance (NMR)Binding Site Mapping, Structural Changes, Weak InteractionsIdentifies the specific atoms involved in the interaction and conformational changes. nih.gov
X-ray CrystallographyHigh-resolution 3D structure of the drug-target complexProvides a static, atomic-level picture of the binding mode. whiterose.ac.uk

Discovery of Novel Academic Applications for the this compound Core

The unique structural features of this compound make it a valuable scaffold for fundamental academic research. As a conformationally restricted cyclic diamine, it can serve as a rigid framework for orienting functional groups in a precise three-dimensional arrangement. enamine.netlifechemicals.com This property is highly desirable in medicinal chemistry for the development of libraries of compounds for biological screening. enamine.net

Beyond medicinal chemistry, the diazepanone core could find applications in supramolecular chemistry as a component of host-guest systems or molecular sensors. Furthermore, its ability to coordinate with metal ions through its nitrogen and oxygen atoms opens up possibilities in coordination chemistry. This could lead to the development of novel catalysts or metallodrugs with unique reactivity and therapeutic potential, an area that has been explored with other benzodiazepine structures. mdpi.com

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2,2,7,7-Tetramethyl-1,4-diazepan-5-one?

The synthesis typically involves multi-step reactions starting from substituted piperidine or diazepane precursors. For example, acylation or alkylation steps under basic conditions are used to introduce methyl groups at the 2 and 7 positions. Ethanol or ether solvents are often employed, and intermediates like t-3,t-5-dimethyl-r-2,c-6-diphenylpiperidin-4-one are isolated and recrystallized for purity . Reaction conditions (e.g., temperature, stoichiometry) are critical to minimize side products such as unsubstituted diazepane derivatives.

Q. How is the structure of this compound validated post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are standard for confirming molecular structure. For instance, ¹H NMR identifies methyl group environments (δ ~1.2–1.5 ppm for geminal methyl protons) and ketone functionality (δ ~170 ppm in ¹³C NMR). X-ray crystallography is used to resolve steric effects caused by the four methyl groups, with refinement performed using SHELX software to achieve R-factors < 0.05 .

Q. What are the key steric and electronic properties of this compound?

The four methyl groups introduce significant steric hindrance, reducing conformational flexibility and influencing reactivity. Electronically, the ketone at position 5 acts as an electrophilic site, enabling nucleophilic additions or reductions. Computational studies (e.g., density functional theory, DFT) reveal localized electron density around the nitrogen atoms, suggesting potential hydrogen-bonding interactions in biological systems .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in bond angles or torsional strain caused by methyl groups can be analyzed using Hirshfeld surface and energy framework calculations. These methods quantify intermolecular interactions (e.g., C–H···O contacts) and validate packing efficiency. For example, Hirshfeld analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one showed 15.2% H···H and 8.3% C···Cl contributions, reconciling experimental data with computational models .

Q. What strategies optimize reaction selectivity when synthesizing substituted 1,4-diazepan-5-one derivatives?

Steric control is critical. Using bulky bases (e.g., LDA) or low-temperature conditions (−78°C) directs regioselectivity during alkylation. For example, selective methylation at the 2 and 7 positions is achieved by pre-coordinating the diazepane nitrogen atoms with Lewis acids like BF₃·OEt₂, which block competing reaction pathways . Reaction monitoring via TLC or in-situ IR spectroscopy ensures intermediate purity.

Q. How do structural modifications of this compound impact biological activity?

Molecular docking studies with targets like NS5B RNA polymerase (a viral replication enzyme) reveal that methyl groups enhance hydrophobic binding in enzyme pockets, while the ketone forms hydrogen bonds with catalytic residues. Modifications such as halogenation at the phenyl substituents (e.g., 4-chloro derivatives) improve binding affinity by 30–40% compared to non-halogenated analogs .

Q. What experimental and computational approaches validate hydrogen-bonding patterns in 1,4-diazepan-5-one crystals?

Graph-set analysis categorizes hydrogen bonds (e.g., D(2) motifs for N–H···O interactions). Pairing this with DFT-optimized geometries confirms intra- and intermolecular bonding. For example, in 1-benzyl-1,4-diazepan-5-one, N–H···O bonds (2.02 Å) stabilize chair conformations, validated by comparing experimental (X-ray) and calculated (B3LYP/6-31G*) bond lengths .

Methodological Insights

  • Crystallographic Refinement : Use SHELXL for high-resolution data (λ = 0.71073 Å) and Olex2 for visualization. Disordered methyl groups require PART instructions and ISOR restraints to refine thermal parameters .
  • DFT Workflow : Optimize geometry at B3LYP/6-311+G(d,p), followed by frequency analysis to confirm minima. Use CrystalExplorer for Hirshfeld surface generation .
  • Docking Protocols : Prepare protein structures (e.g., NS5B, PDB: 2HWH) with AutoDockTools. Set grid boxes to enscribe active sites (20 ų) and apply Lamarckian genetic algorithms for ligand flexibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.